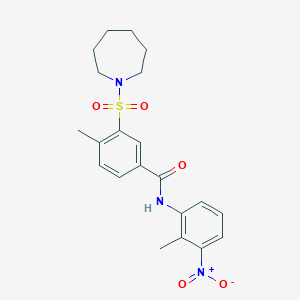![molecular formula C23H21ClFN3O3S B12485997 2-chloro-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B12485997.png)
2-chloro-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a carbonyl group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-chloro-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives with different substituents, such as:
- 2-chloro-5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide
- 2-chloro-5-[4-(2-methylphenyl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide
Uniqueness
The uniqueness of 2-chloro-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to other similar compounds.
Propiedades
Fórmula molecular |
C23H21ClFN3O3S |
|---|---|
Peso molecular |
473.9 g/mol |
Nombre IUPAC |
2-chloro-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C23H21ClFN3O3S/c24-19-11-10-17(16-22(19)32(30,31)26-18-6-2-1-3-7-18)23(29)28-14-12-27(13-15-28)21-9-5-4-8-20(21)25/h1-11,16,26H,12-15H2 |
Clave InChI |
YVQRUTYQGHUVHM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({3-Chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12485916.png)
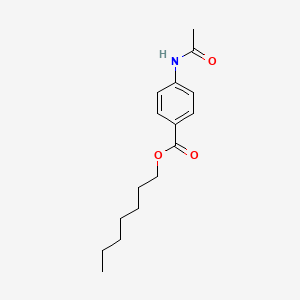
![ethyl 2-{[(1-methyl-1H-imidazol-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12485932.png)
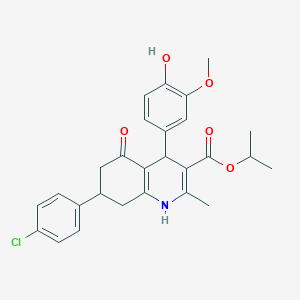
![(2E)-3-[(9,10-Dioxoanthracen-2-YL)carbamoyl]prop-2-enoic acid](/img/structure/B12485940.png)
![6-Oxo-1-{2-oxo-2-[(3-phenylpropyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485948.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12485951.png)
![2-Chloro-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12485961.png)
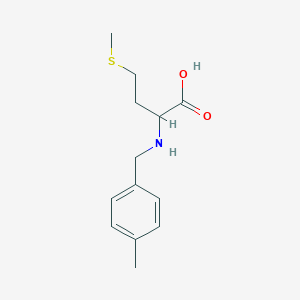
![1-{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485979.png)
![2-ethyl-4-[2-(3-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12485985.png)
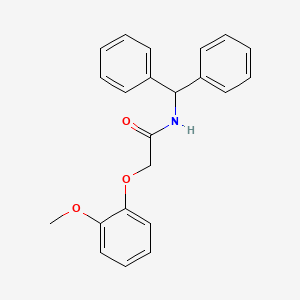
![4-(5-methylthiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12486002.png)
